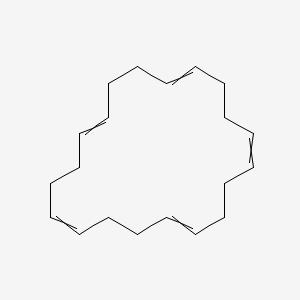![molecular formula C20H22Cl2N2O2S2 B14684760 2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) CAS No. 34880-25-6](/img/structure/B14684760.png)
2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) is a complex organic compound characterized by the presence of disulfide linkages and chlorinated phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) typically involves the reaction of 2-chloro-N-phenylpropanamide with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to facilitate the formation of the disulfide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted phenyl derivatives.
科学研究应用
2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) involves its ability to interact with biological molecules through the formation of disulfide bonds. This interaction can modulate the activity of proteins and enzymes, potentially leading to therapeutic effects. The compound may also act as an antioxidant by scavenging reactive oxygen species.
相似化合物的比较
Similar Compounds
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
- 2,2’-Disulfanediylbis(4-chloroaniline)
- 2,2’-Disulfanediylbis(N-methylacetamide)
Uniqueness
2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) is unique due to its specific combination of disulfide linkages and chlorinated phenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
属性
CAS 编号 |
34880-25-6 |
|---|---|
分子式 |
C20H22Cl2N2O2S2 |
分子量 |
457.4 g/mol |
IUPAC 名称 |
3-[(3-anilino-2-chloro-2-methyl-3-oxopropyl)disulfanyl]-2-chloro-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C20H22Cl2N2O2S2/c1-19(21,17(25)23-15-9-5-3-6-10-15)13-27-28-14-20(2,22)18(26)24-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI 键 |
JONQDWMNEWRBRB-UHFFFAOYSA-N |
规范 SMILES |
CC(CSSCC(C)(C(=O)NC1=CC=CC=C1)Cl)(C(=O)NC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


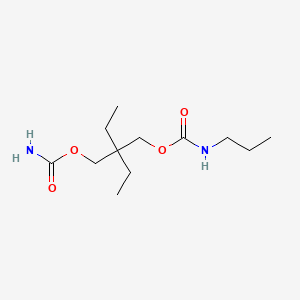
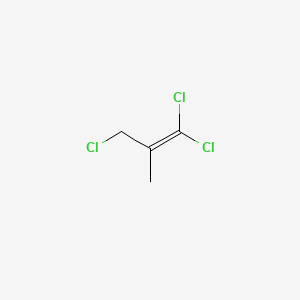
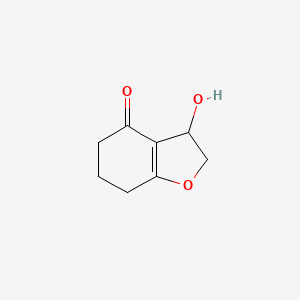
![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
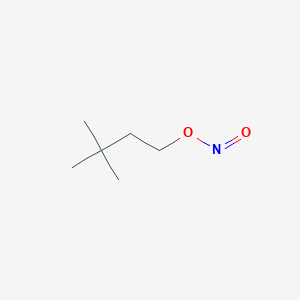
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
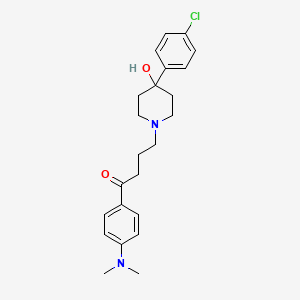
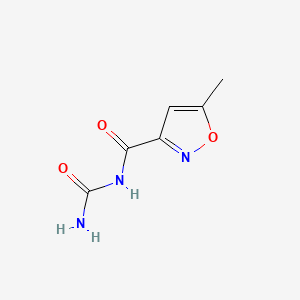
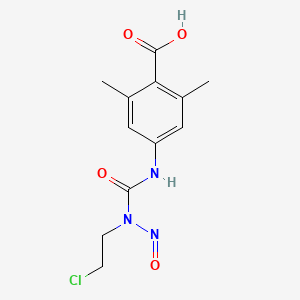
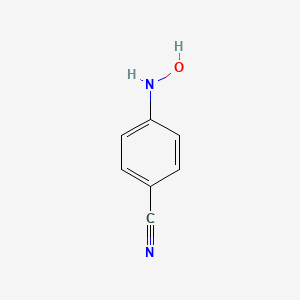
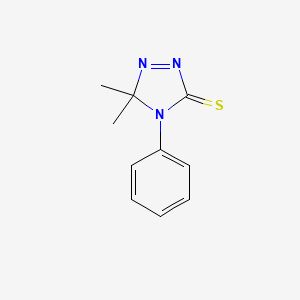
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
